
2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is a complex organic compound with a molecular formula of C15H16N2O7S . This compound features a nitro group, a trimethoxyphenyl group, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide typically involves the nitration of 3,4,5-trimethoxyaniline followed by sulfonation. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid under controlled temperatures to ensure the selective nitration and sulfonation of the aromatic ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
化学反応の分析
Types of Reactions
2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer properties due to its ability to inhibit tubulin polymerization.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This results in the inhibition of cell division and induces apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide is unique due to its combination of a nitro group, a trimethoxyphenyl group, and a benzenesulfonamide moiety. This unique structure allows it to exhibit diverse biological activities, including anti-cancer, anti-fungal, and anti-bacterial properties .
特性
分子式 |
C15H16N2O7S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
2-nitro-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O7S/c1-22-12-8-10(9-13(23-2)15(12)24-3)16-25(20,21)14-7-5-4-6-11(14)17(18)19/h4-9,16H,1-3H3 |
InChIキー |
LONOZRQXEJQBTN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


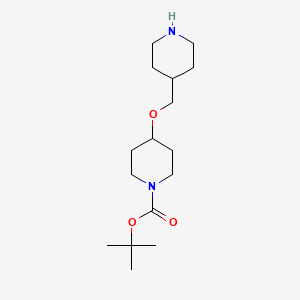
![1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]-](/img/structure/B13878526.png)
![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B13878537.png)
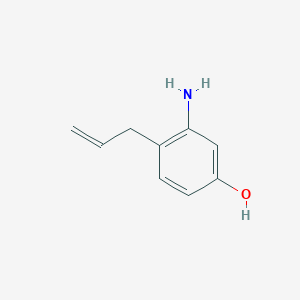
![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)
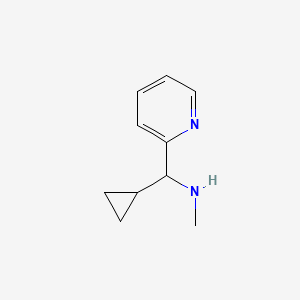
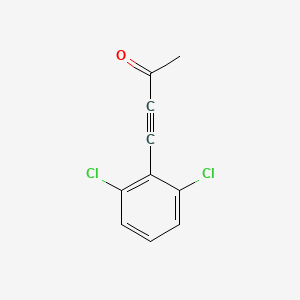
![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
![2-(4-Bromophenyl)furo[3,2-c]pyridine](/img/structure/B13878567.png)

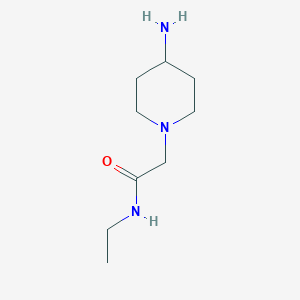

![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
